Imidazo[1,2-a]pyridin-2-ylmethanamine
Description
Historical Context and Significance of Imidazo[1,2-a]pyridine (B132010) as a Privileged Heterocyclic System.nih.govrsc.org
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has become a cornerstone in the design and synthesis of bioactive compounds. nih.govchemrxiv.org Its recognition as a "privileged structure" is due to its wide range of applications in medicinal chemistry and its presence in several commercially successful drugs. nih.govrsc.orgresearchgate.net This scaffold's unique three-dimensional arrangement allows for the introduction of various substituents, enabling chemists to fine-tune its biological activity and pharmacokinetic properties. nih.gov
The versatility of the imidazo[1,2-a]pyridine core means it can be found in drugs with diverse therapeutic uses, from treating insomnia to fighting cancer and infections. nih.govresearchgate.net Marketed drugs containing this moiety include Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), illustrating the scaffold's broad therapeutic spectrum. researchgate.netnih.gov The continuous development of new synthetic methods, including eco-friendly and microwave-assisted techniques, has made a vast array of derivatives accessible for biological screening, further cementing its importance in drug discovery. nih.govorganic-chemistry.org
Natural Product Occurrence and Relevance.researchgate.netwikipedia.orgbio-conferences.org
While the individual components of the scaffold—the imidazole (B134444) and pyridine (B92270) rings—are widespread in nature (found in essential molecules like the amino acid histidine, histamine, and purines), the fused imidazo[1,2-a]pyridine system is less common in natural products. wikipedia.org Its significance lies more in its role as a synthetic pharmacophore. researchgate.netbio-conferences.org Medicinal chemists often draw inspiration from natural products to design synthetic compounds with improved potency and drug-like properties. The imidazo[1,2-a]pyridine scaffold is a prime example of a structure that, while primarily synthetic, has been extensively developed to mimic the functionalities of natural bioactive molecules, leading to a multitude of potent therapeutic agents. nih.gov
Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives.nih.govresearchgate.net
The structural characteristics of the imidazo[1,2-a]pyridine nucleus have allowed for its development across numerous therapeutic areas. researchgate.net Its derivatives have been investigated and developed as anticancer, antimicrobial, antiviral, and central nervous system modulating agents. nih.gov
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with research demonstrating their efficacy against a variety of cancer cell lines, including those of the breast, liver, colon, and lung. researchgate.netsysrevpharm.org The anticancer effects are often a result of their ability to inhibit key molecular pathways involved in cell division and proliferation. sysrevpharm.org
Several studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov Key mechanisms of action include the inhibition of critical enzymes and signaling pathways such as the PI3K/Akt pathway, Cyclin-Dependent Kinases (CDKs), and c-Met. sysrevpharm.orgnih.gov For instance, certain derivatives have been shown to significantly lower the levels of phosphorylated AKT (pAKT) in breast cancer cells, a key protein in a major cell survival pathway. nih.gov
| Compound Derivative | Therapeutic Target/Activity | Source |
|---|---|---|
| IP-5 | Induces cell cycle arrest and apoptosis in HCC1937 breast cancer cells; inhibits PI3K/Akt pathway. | nih.govnih.gov |
| IP-6 | Exhibits strong cytotoxic impact against HCC1937 breast cancer cells (IC50 of 47.7µM). | nih.gov |
| MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridin-3-amine) | Exerts anti-inflammatory effects by modulating the STAT3/NF-κB pathway in breast and ovarian cancer cell lines. | nih.gov |
The imidazo[1,2-a]pyridine scaffold has been the basis for a new generation of potent anti-infective agents, most notably against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. rsc.orgresearchgate.net This is a critical area of research due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. rsc.org
Derivatives such as imidazo[1,2-a]pyridine-3-carboxamides have demonstrated nanomolar potency against replicating Mtb. nih.gov High-throughput screening has identified compounds from this class that are active against Mtb, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.03 µM. nih.gov A key molecular target for some of these compounds is QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is essential for the bacterium's energy production. nih.gov The clinical candidate Telacebec (Q203) is a prominent example from this class that targets QcrB. nih.gov Other derivatives have been developed as inhibitors of InhA, another crucial enzyme in mycobacterial cell wall synthesis. benthamdirect.com
| Compound Derivative | Therapeutic Target/Activity | Source |
|---|---|---|
| Telacebec (Q203) | Inhibitor of the QcrB subunit; active against MDR- and XDR-TB. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Potent activity against replicating Mtb, with some MIC values ≤0.006 μM. | nih.gov |
| Compound 6a and 6k (imidazo[1,2-a]pyridine derivatives) | Inhibitors of InhA with anti-TB activity against H37Rv strain (MICs of 0.6 μM and 0.9 μM). | benthamdirect.com |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Excellent in vitro activity against drug-sensitive Mtb (MIC90 of 0.069–0.174 μM). | nih.govrsc.org |
Derivatives of the imidazo[1,2-a]pyridine scaffold have also demonstrated significant antiviral properties. nih.gov Research has shown that compounds bearing a thioether side chain at the 3-position are highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Certain 6-halogeno and 6-phenyl substituted derivatives were found to be the most potent against these viruses. nih.gov Notably, these compounds showed activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV, indicating a mechanism of action that is independent of the viral thymidine kinase. nih.gov
More recently, with the emergence of new viral threats, the scaffold has been investigated for activity against other viruses. Molecular docking studies have explored the potential of pyridine derivatives, a class that includes imidazo[1,2-a]pyridines, as inhibitors of key protein targets of SARS-CoV-2, the virus responsible for COVID-19. nih.gov
| Compound Derivative | Therapeutic Target/Activity | Source |
|---|---|---|
| 3-Thioether imidazo[1,2-a]pyridines | Highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). | nih.gov |
| 6-Halogeno and 6-phenylimidazo[1,2-a]pyridine (B3260201) derivatives | Potent inhibition of CMV and/or VZV. | nih.gov |
| Pyridine Derivatives | Investigated via molecular docking as potential inhibitors of SARS-CoV-2 proteins. | nih.gov |
The imidazo[1,2-a]pyridine scaffold is perhaps most famously associated with drugs that act on the central nervous system. nih.gov Marketed drugs like Zolpidem and Alpidem are modulators of the GABA-A receptor, exerting sedative and anxiolytic effects. nih.govnih.gov
Beyond these well-established applications, recent research has explored new roles for this scaffold in treating neurological disorders. A pilot study identified para-substituted 3-cyclohexylamino-2-phenyl-imidazo[1,2-a]pyridine analogues as having affinity for the adenosine (B11128) A1 receptor. nih.gov This makes them an interesting scaffold for designing novel adenosine A1 receptor antagonists, which have potential for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Other related scaffolds, such as (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones, have been optimized as potential nonsedative anxiolytics. nih.gov
| Compound Derivative | Therapeutic Target/Activity | Source |
|---|---|---|
| Zolpidem | GABA-A receptor modulator; used for insomnia. | nih.gov |
| Alpidem | GABA-A receptor modulator; anxiolytic agent. | nih.gov |
| para-Substituted 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine analogues | Adenosine A1 receptor antagonists; potential for treating neurodegenerative disorders. | nih.gov |
| (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones | Potential nonsedative anxiolytics acting on benzodiazepine (B76468) receptors. | nih.gov |
Anti-inflammatory and Analgesic Compounds
The imidazo[1,2-a]pyridine nucleus is a key feature in a variety of compounds exhibiting anti-inflammatory and analgesic properties. researchgate.netnih.govmdpi.comnih.gov Research has shown that derivatives of this scaffold can effectively reduce inflammation in various in vivo models. researchgate.net For instance, certain imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have demonstrated the ability to inhibit carrageenan-induced edema. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response. researchgate.net In addition to their anti-inflammatory effects, many of these compounds also display analgesic activity. researchgate.netmdpi.com
Antitubercular Agents
The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising framework for the development of new drugs to combat tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govrsc.org A notable class of compounds, the imidazo[1,2-a]pyridine-3-carboxamides, have shown exceptional potency against Mycobacterium tuberculosis. acs.orgacs.org Some of these compounds have demonstrated minimum inhibitory concentrations (MIC) in the nanomolar range. acs.org Their mechanism of action is often linked to the inhibition of key mycobacterial enzymes. For example, some derivatives have been found to target the b subunit of the electron transport ubiquinol cytochrome C reductase (QcrB), which is involved in cellular energy production. nih.govacs.org Others act as inhibitors of mycobacterial ATP synthesis. nih.gov The significant potency and novel mechanisms of action of these compounds make them a major focus in the search for new anti-TB therapies. nih.govresearchgate.net
Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target | Potency (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | ≤0.006 μM | acs.org |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069–0.174 μM | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine ethers | ATP synthase | <0.5 μM | nih.gov |
Other Pharmacological Activities
The versatility of the imidazo[1,2-a]pyridine scaffold extends to a wide range of other pharmacological activities. nih.govresearchgate.net These derivatives have been investigated for their potential as:
Anticancer agents: Exhibiting inhibitory activity against various cancer cell lines. researchgate.netacs.org
Antiviral agents: Showing activity against a number of viruses. researchgate.netresearchgate.net
Antifungal agents: Demonstrating efficacy against fungal pathogens. researchgate.net
Anticonvulsant agents: Indicating potential for the treatment of seizure disorders. nih.govresearchgate.net
Antiulcer agents: Some derivatives have shown cytoprotective properties. nih.govbio-conferences.org
Antiprotozoal agents: Demonstrating activity against various protozoa. nih.govmdpi.com
This broad spectrum of activity underscores the importance of the imidazo[1,2-a]pyridine scaffold as a "drug prejudice" structure in medicinal chemistry. nih.govresearchgate.net
Rationale for Investigating Imidazo[1,2-a]pyridin-2-ylmethanamine as a Core Structure
Comparison with Related Imidazopyridine Isomers and Derivatives
The biological and chemical properties of imidazopyridines are highly dependent on the arrangement of the nitrogen atoms within the fused ring system.
Imidazo[1,5-a]pyridines represent a different isomeric form of the imidazopyridine scaffold. mdpi.com While imidazo[1,2-a]pyridines are extensively studied for their pharmacological activities, imidazo[1,5-a]pyridines have garnered significant interest for their distinct fluorescent properties. mdpi.com However, research into the biological activities of imidazo[1,5-a]pyridines is also ongoing, with studies exploring their potential as anticancer agents and inhibitors of specific enzymes. rsc.orgnih.gov The unique structural arrangement of imidazo[1,5-a]pyridines influences their electronic distribution and three-dimensional shape, leading to different interactions with biological targets compared to their imidazo[1,2-a]pyridine counterparts. acs.org The synthesis of this scaffold has also been a subject of considerable research. rsc.org
Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds
| Scaffold | Primary Area of Interest | Key Biological Activities | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Pharmacology | Antitubercular, anti-inflammatory, anticancer, antiviral | mdpi.comnih.gov |
| Imidazo[1,5-a]pyridine | Fluorescence/Materials Science | Anticancer, enzyme inhibition | mdpi.comrsc.org |
Imidazo[4,5-b]pyridines
Isomeric to the imidazo[1,2-a]pyridines, the imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, has attracted considerable interest due to its structural similarity to endogenous purines. This resemblance allows these compounds to interact with biological pathways that involve purinergic signaling.
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through several synthetic routes. A common method involves the condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds under different reaction conditions. nih.gov For instance, reaction with carboxylic acids or their derivatives often requires acidic conditions and heat. Another approach is the reaction of 2,3-diaminopyridines with aldehydes, which proceeds through an intermediate that is subsequently oxidized to form the aromatic imidazo[4,5-b]pyridine ring system.
Derivatives of imidazo[4,5-b]pyridine have shown a broad array of pharmacological activities. They have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. eurjchem.comresearchgate.net The specific substitutions on the heterocyclic core play a crucial role in determining the biological activity.
Anticancer Activity:
Several studies have highlighted the potent anticancer activity of imidazo[4,5-b]pyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer. nih.gov For example, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant anticancer activity against MCF-7 and BT-474 breast cancer cell lines. eurjchem.com The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinase 9 (CDK9). nih.gov
Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3h | MCF-7 | 18.32 | eurjchem.com |
| Compound 3j | MCF-7 | 19.31 | eurjchem.com |
| Compound 3h | BT-474 | 20.31 | eurjchem.com |
| Compound 3j | BT-474 | 21.62 | eurjchem.com |
| Compound I | HCT116 | 1.10 | nih.gov |
| Compound VIIc | HCT116 | 1.21 | nih.gov |
| Compound VIIe | HCT116 | 1.32 | nih.gov |
| Compound VIIf | HCT116 | 0.98 | nih.gov |
| Compound VIII | HCT116 | 0.63 | nih.gov |
| Compound IX | HCT116 | 0.79 | nih.gov |
Antimicrobial Activity:
The imidazo[4,5-b]pyridine scaffold has also been a template for the development of new antimicrobial agents. Certain derivatives have exhibited promising activity against various bacterial and fungal strains. For instance, compounds with specific substitutions have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. eurjchem.comresearchgate.net
Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine scaffold, also referred to as 3-deazapurine, is another important isomer of imidazo[1,2-a]pyridine. Its structural analogy to purines makes it a valuable candidate for interacting with purine-binding enzymes and receptors.
The synthesis of imidazo[4,5-c]pyridines typically involves the cyclization of 3,4-diaminopyridine (B372788) with various reagents. One common method is the reaction with aldehydes or carboxylic acids. The choice of reactants and reaction conditions allows for the introduction of diverse substituents onto the heterocyclic core, enabling the exploration of structure-activity relationships.
Imidazo[4,5-c]pyridine derivatives have been explored for a range of therapeutic applications, with notable research in the areas of antiviral and anticancer therapies.
Antiviral Activity:
Derivatives of imidazo[4,5-c]pyridine have shown potential as antiviral agents. For example, certain compounds have demonstrated activity against viruses such as the respiratory syncytial virus (RSV). nih.govresearchgate.net The substitutions on the imidazo[4,5-c]pyridine ring system are critical for their antiviral potency and selectivity.
Table 2: Antiviral Activity of Selected Imidazo[4,5-c]pyridine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
|---|---|---|---|
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | 21 | nih.govresearchgate.net |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | 58 | nih.govresearchgate.net |
Anticancer Activity:
The anticancer potential of imidazo[4,5-c]pyridines has also been a subject of investigation. Research has shown that certain derivatives can inhibit the growth of cancer cells, suggesting their potential as leads for the development of new oncology drugs.
Detailed Research Findings on this compound and its Derivatives
While much of the research has focused on the broader class of imidazo[1,2-a]pyridines, specific investigations into derivatives of this compound have revealed significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of novel synthetic imidazo[1,2-a]pyridine derivatives. One such derivative, referred to as MIA, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov In studies involving breast and ovarian cancer cell lines, MIA was found to suppress the expression of pro-inflammatory genes like COX-2 and iNOS. nih.gov Furthermore, co-administration of MIA with curcumin, a natural anti-inflammatory compound, enhanced these inhibitory effects. nih.gov The mechanism of action involves the suppression of STAT3 phosphorylation and the inhibition of NF-κB activity. nih.gov
Another area of investigation for imidazo[1,2-a]pyridine derivatives has been their activity as selective cyclooxygenase-2 (COX-2) inhibitors. rjpbr.comresearchgate.net Selective COX-2 inhibition is a desirable therapeutic strategy for inflammation as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Several designed imidazo[1,2-a]pyridine derivatives have shown high potency and selectivity for COX-2. rjpbr.com
Table 3: COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
|---|---|---|---|
| 5e | 0.05 | - | rjpbr.com |
| 5f | 0.05 | - | rjpbr.com |
| 5j | 0.05 | - | rjpbr.com |
| 5i | - | 897.19 | rjpbr.com |
| 6f | 0.07-0.18 (range) | 57-217 (range) | researchgate.net |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a well-established framework for the design of anticancer agents. nih.govresearchgate.netsysrevpharm.orgnih.gov Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. nih.govresearchgate.net
Studies on novel imidazo[1,2-a]pyridine compounds have demonstrated their cytotoxic effects against various cancer cell lines. For instance, compounds designated as IP-5 and IP-6 showed strong cytotoxic impact against the HCC1937 breast cancer cell line. nih.gov The mechanism for IP-5 was found to involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Furthermore, imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting specific mutations in cancer, such as KRAS G12C. rsc.org Compound I-11, a novel KRAS G12C inhibitor based on the imidazo[1,2-a]pyridine scaffold, has shown potent anticancer activity in NCI-H358 cells. rsc.org
Table 4: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| IP-5 | HCC1937 | 45 | nih.gov |
| IP-6 | HCC1937 | 47.7 | nih.gov |
| IP-7 | HCC1937 | 79.6 | nih.gov |
| Compound 9d | Hela | 10.89 | researchgate.net |
| Compound 9d | MCF-7 | 2.35 | researchgate.net |
| Compound 6a | HepG2 | - | tandfonline.com |
| Compound 6d | HepG2 | - | tandfonline.com |
| Compound 6e | HepG2 | - | tandfonline.com |
| Compound 6i | HepG2 | - | tandfonline.com |
| Compound C5 | MCF-7 | 12.5-400 (concentration range) | rdd.edu.iq |
| Compound D4 | MCF-7 | 12.5-400 (concentration range) | rdd.edu.iq |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIYMLJYQLICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-20-9 | |
| Record name | (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridin 2 Ylmethanamine and Its Derivatives
General Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the imidazo[1,2-a]pyridine nucleus is a central theme in heterocyclic chemistry, with numerous synthetic protocols developed over the years. researchgate.netsemanticscholar.org These methods often begin with readily available starting materials like 2-aminopyridine (B139424) and its derivatives. researchgate.nete3s-conferences.org Strategies range from classic condensation reactions to modern metal-catalyzed cross-couplings and multicomponent reactions, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. researchgate.netrsc.org
Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most fundamental and widely utilized approaches for synthesizing the imidazo[1,2-a]pyridine core. The archetypal method is the Tschitschibabin (or Chichibabin) synthesis, first reported in 1925, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone. e3s-conferences.orgbio-conferences.org Initially, this reaction required harsh conditions, such as high temperatures in a sealed tube, and often resulted in modest yields. e3s-conferences.orgbio-conferences.org Subsequent refinements, including the use of a base like sodium bicarbonate (NaHCO₃) under milder conditions, have improved the efficiency of this transformation. e3s-conferences.org
Modern variations of this approach continue to be developed. For instance, a catalyst-free and solvent-free reaction between 2-aminopyridines and α-bromo/chloroketones proceeds efficiently at 60°C. bio-conferences.org Microwave irradiation has also been employed to accelerate the condensation, sometimes in conjunction with catalysts like neutral alumina (B75360) at room temperature or under solvent-free conditions. e3s-conferences.orgbio-conferences.org The reaction mechanism generally involves the initial formation of a pyridinium (B92312) salt intermediate via N-alkylation of the pyridine (B92270) ring nitrogen, followed by an in-situ cyclization to furnish the final imidazo[1,2-a]pyridine product. e3s-conferences.org Besides α-haloketones, other reactants like 1,3-dicarbonyl compounds have also been used in cyclocondensation reactions with 2-aminopyridines. rsc.org
Oxidative Cyclization Approaches
Oxidative cyclization methods provide an alternative pathway to the imidazo[1,2-a]pyridine core, often proceeding through C-H activation and subsequent C-N bond formation. semanticscholar.orgacs.org These reactions can utilize various starting materials and oxidants. A prominent example involves the copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.orgorganic-chemistry.org This method is valued for its tolerance of a wide range of functional groups and its use of air as a green oxidant, affording imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org The mechanism is thought to involve the generation of radicals, followed by coupling, cyclization, and oxidation. organic-chemistry.org
Another approach is the copper-catalyzed oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives under aerobic conditions, which preserves sensitive functional groups like aldehydes in the product. nih.gov Iodine is also frequently used as a catalyst or promoter in oxidative cyclizations. acs.org For example, a dual catalytic system of flavin and iodine enables the aerobic oxidative C-N bond formation between aminopyridines and ketones. organic-chemistry.orgacs.org Metal-free versions have also been developed, using systems like iodine with aqueous hydrogen peroxide as the terminal oxidant for the reaction between 2-aminopyridines and nitroalkenes. acs.org
Multicomponent Reactions (MCRs), including Groebke–Blackburn–Bienaymé Reaction (GBBR)
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, embodying principles of atom economy and convergence. mdpi.com For the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, the isocyanide-based Groebke–Blackburn–Bienaymé reaction (GBBR) is a premier and widely exploited methodology. bio-conferences.orgmdpi.commdpi.com This three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. acs.orgmdpi.com
The reaction is often catalyzed by a Lewis acid, such as scandium triflate or ytterbium triflate, and can be accelerated by microwave irradiation. bio-conferences.orgnih.gov Green catalysts like ammonium (B1175870) chloride have also been successfully employed. mdpi.commdpi.com The GBBR allows for the rapid generation of molecular diversity by varying the three input components. beilstein-journals.org For example, a series of triphenylamine-imidazo[1,2-a]pyridine derivatives were synthesized in moderate to good yields using the GBBR under green conditions. mdpi.com
The versatility of the GBBR is demonstrated in its application to generate complex scaffolds. A synthetic route involving an initial GBBR followed by N-acylation and subsequent intramolecular reactions has been developed to produce imidazopyridine-fused isoquinolinones. nih.gov
Table 1: Examples of Groebke–Blackburn–Bienaymé Reactions (GBBR) for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Component | Aldehyde Component | Isocyanide Component | Catalyst | Conditions | Yield | Reference |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | NH₄Cl | 60 °C | 67% | mdpi.com |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium triflate | Methanol, Microwave | N/A | bio-conferences.org |
| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid | tert-Butyl isocyanide | Sc(OTf)₃ | MeOH/DCM, rt | N/A | beilstein-journals.org |
| Aminopyridines | Furfuraldehyde | Isocyanides | Yb(OTf)₃ | DCM/MeOH, Microwave, 100 °C | 89-98% | nih.gov |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Microwave, 30 min | 89% | mdpi.com |
Tandem Reactions and Cascade Processes
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer an elegant and efficient route to complex molecules like imidazo[1,2-a]pyridines. rsc.orgrsc.org These processes are prized for their operational simplicity and for minimizing waste from intermediate workups and purifications.
A notable example involves the reaction of Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes with 2-aminopyridines. bio-conferences.org This process, conducted at room temperature, proceeds through a cascade of inter- and intramolecular double aza-Michael additions to furnish a variety of functionalized imidazo[1,2-a]pyridines in excellent yields and with high regioselectivity. researchgate.net Similarly, a catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene provides an efficient synthesis of 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org
The Groebke–Blackburn–Bienaymé reaction can also initiate a tandem sequence. In one study, peptidomimetics were synthesized via a tandem GBBR and Ugi four-component reaction, demonstrating how MCRs can be combined to build highly complex structures. beilstein-journals.orgnih.gov Another sequence involves a GBBR followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization to create imidazopyridine-fused isoquinolinones. nih.gov
Metal-Catalyzed Transformations
Transition-metal catalysis has become an indispensable tool for the synthesis of imidazo[1,2-a]pyridines, enabling reactions that are often difficult to achieve through other means. nih.gov These methods include cross-coupling reactions, C-H activation/functionalization, and cyclization processes, with various metals such as copper, palladium, gold, and rhodium being employed. researchgate.netnih.govresearchgate.net Metal-catalyzed reactions often offer high efficiency, selectivity, and functional group tolerance. nih.gov For instance, palladium-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes have been developed. e3s-conferences.org Visible light-induced methods using metal or organic photocatalysts are also emerging as a powerful strategy for C-H functionalization of the imidazo[1,2-a]pyridine core. nih.gov
Among the various transition metals, copper has emerged as a particularly versatile and widely used catalyst for the synthesis of the imidazo[1,2-a]pyridine scaffold, largely due to its low cost and unique reactivity. nih.gov Copper catalysts are effective in promoting a range of transformations, including multicomponent reactions, oxidative cyclizations, and C-H functionalization. nih.govbeilstein-journals.org
A prominent example is the copper-catalyzed three-component domino reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgnih.govbeilstein-journals.org Catalytic systems like copper(I) iodide (CuI), sometimes used with a co-catalyst, facilitate this A³-coupling (aldehyde-alkyne-amine) to build the heterocyclic core. nih.govacs.org
Copper is also central to many oxidative cyclization strategies. A copper(I)-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant has been developed, highlighting a green chemistry approach. acs.orgorganic-chemistry.org In this reaction, CuBr was found to be the most effective catalyst. organic-chemistry.org Another method involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, copper-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones provides another efficient, ligand-free route to imidazo[1,2-a]pyridine derivatives. beilstein-journals.org
Table 2: Selected Copper-Catalyzed Syntheses of the Imidazo[1,2-a]pyridine Core
| Reactants | Copper Catalyst | Oxidant/Co-catalyst | Conditions | Key Features | Reference |
| 2-Aminopyridines, Aldehydes, Terminal Alkynes | CuI | NaHSO₄·SiO₂ | Toluene, reflux | Three-component domino reaction | nih.govbeilstein-journals.org |
| 2-Aminopyridines, Nitroolefins | CuBr | Air | DMF, 80 °C | One-pot, green oxidant | acs.orgorganic-chemistry.org |
| 2-Aminopyridines, Acetophenones | CuI | Air | N/A | Broad functional group compatibility | organic-chemistry.org |
| Pyridines, Ketoxime Acetates | CuI | Air | NMP, 100 °C | Aerobic oxidative coupling | organic-chemistry.org |
| 2-Aminopyridines, Aldehydes, Alkynes | CuSO₄·5H₂O | Sodium ascorbate | Aqueous SDS micelles, 50 °C | "Green" A³-coupling in water | acs.org |
| N-Pyridylenaminones | Cu(I) | Air | N/A | Intramolecular oxidative C-H amidation | beilstein-journals.org |
Other Transition Metal Catalysis
Beyond the more common catalytic systems, a range of other transition metals have been effectively employed to construct the imidazo[1,2-a]pyridine core. Copper catalysis, in particular, is versatile and widely reported. A copper(I)-catalyzed one-pot procedure allows for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. sigmaaldrich.com In this method, CuBr was identified as the most effective catalyst, with reactions typically run at 80°C in DMF to achieve high yields. sigmaaldrich.com The mechanism is thought to involve a Michael addition followed by intramolecular cyclization. sigmaaldrich.com
Iron has also been utilized as an inexpensive and environmentally benign catalyst. An iron-catalyzed denitration reaction facilitates the synthesis of 2-aryl-3-methylimidazo[1,2-a]pyridines from aminopyridines and 2-methyl-nitroolefins. google.com Furthermore, silver catalysts have been used to promote intramolecular aminooxygenation, leading to products such as imidazo[1,2-a]pyridine-3-carbaldehydes when acetonitrile (B52724) is used as the solvent. google.com
Palladium-catalyzed reactions, often used for cross-coupling, can also be applied. For instance, microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions of 2-aminopyridines, aryl halides, and terminal alkynes provide an efficient route to 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org A practical two-step synthesis starting from N-(prop-2-yn-1-yl)pyridin-2-amines can be promoted by various transition metals, including Pd(OAc)₂, CuCl, and others, to induce heterocyclization. beilstein-journals.org
A selection of these methodologies is summarized in the table below.
| Catalyst System | Reactants | Product Type | Key Features |
| CuBr / Air | 2-Aminopyridines, Nitroolefins | Substituted Imidazo[1,2-a]pyridines | One-pot, uses air as oxidant, green methodology. sigmaaldrich.com |
| CuI | N-aryl enamines | Imidazo[1,2-a]pyridines | I₂-mediated oxidative C-N bond formation. organic-chemistry.org |
| Fe catalyst | Aminopyridines, 2-Methyl-nitroolefins | 3-Methyl-2-arylimidazo[1,2-a]pyridines | Inexpensive catalyst, denitration reaction. google.com |
| Ag catalyst | N-alkynyl-2-aminopyridines | Imidazo[1,2-a]pyridine-3-carbaldehydes | Intramolecular aminooxygenation in acetonitrile. google.comtci-thaijo.org |
| Pd(OAc)₂ | 2-Aminopyridines, Aryl halides, Alkynes | 2,3-Diarylimidazo[1,2-a]pyridines | Microwave-assisted, ligand-free, three-component reaction. organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyridines, significantly reducing reaction times and often improving yields. mdpi.com This technique provides rapid and uniform heating, which is advantageous for many organic transformations. nih.gov
A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction used to produce 3-aminoimidazo[1,2-a]pyridines. When assisted by microwave irradiation, this reaction can be performed efficiently and under eco-friendly conditions. nih.gov Similarly, a one-pot, two-step synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives utilizes microwave heating at 80°C to drive the reaction, achieving moderate to good yields in a short timeframe.
The synthesis of precursors for the target molecule can also be expedited. For instance, the Vilsmeier-Haack reaction to produce 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes is efficiently conducted under microwave irradiation in PEG-400, a green reaction medium, yielding the product in as little as 90 seconds. uni.lu Compared to conventional heating, microwave-assisted methods consistently offer faster and higher-yielding pathways. In one comparative study, the synthesis of the imidazo[1,2-a]pyridine nucleus was achieved in just one minute under microwave conditions, compared to 40-120 minutes with thermal heating.
The table below highlights the advantages of microwave-assisted synthesis for this class of compounds.
| Reaction Type | Precursors | Conditions | Reaction Time | Yield |
| Groebke–Blackburn–Bienaymé | 2-Amino-pyridines, 3-Formyl-chromone, Isocyanides | NH₄Cl, EtOH, MW | 15 min | 21-36% |
| One-pot, Two-step Imidazole Synthesis | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines | p-TSA, EtOH, MW, 80°C | 30 min | 46-80% |
| Vilsmeier-Haack Formylation | 2-Arylimidazo[1,2-a]pyridines, POCl₃/DMF | PEG-400, MW, 90°C | 90 sec | up to 92% |
| Condensation | 2-Aminopyridine, Phenacyl bromides | Basic medium, MW | 1 min | up to 88% |
Specific Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanamine
The direct synthesis of this compound is not commonly reported. Instead, its preparation is typically achieved through multi-step sequences involving the synthesis and subsequent functional group transformation of a suitable precursor that already contains the imidazo[1,2-a]pyridine core.
Strategies for Introducing the Methanamine Moiety at the 2-Position
The introduction of the methanamine (-CH₂NH₂) group at the C2 position of the imidazo[1,2-a]pyridine ring is primarily accomplished by the chemical modification of a precursor functional group. Three main precursors serve as strategic intermediates: imidazo[1,2-a]pyridine-2-carbaldehyde, imidazo[1,2-a]pyridine-2-carbonitrile, and imidazo[1,2-a]pyridin-2-ylmethanol (B1304814).
Reductive Amination of an Aldehyde: The most direct route involves the synthesis of imidazo[1,2-a]pyridine-2-carbaldehyde. sigmaaldrich.com This aldehyde can then undergo reductive amination, where it is reacted with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is subsequently reduced in situ to the primary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Reduction of a Nitrile: An alternative strategy is the reduction of imidazo[1,2-a]pyridine-2-carbonitrile. The nitrile group (-C≡N) can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon (Pd/C).
Conversion from an Alcohol: The commercially available imidazo[1,2-a]pyridin-2-ylmethanol can also serve as a starting point. jmchemsci.com This alcohol can be converted into the methanamine through a two-step process. First, the hydroxyl group is transformed into a better leaving group, such as a tosylate or a halide (e.g., by reaction with SOCl₂ or PBr₃). This activated intermediate is then subjected to nucleophilic substitution with an amine source, such as sodium azide (B81097) (NaN₃) followed by reduction, or directly with ammonia.
Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target compound hinges on the efficient preparation of the key precursors mentioned above.
Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde (2): This aldehyde can be prepared from 2-aminopyridine. A reaction with 1,1,3-trichloroacetone (B106291) first yields an acetal (B89532) intermediate, which is then hydrolyzed with hydrochloric acid (HCl) to afford the desired aldehyde. researchgate.net
Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile: This precursor can be synthesized from 2-chloromethylimidazo[1,2-a]pyridine. A simple nucleophilic substitution reaction with potassium cyanide (KCN) in a solvent like DMSO provides the nitrile in good yield. researchgate.net The subsequent reduction to this compound is a standard transformation.
Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid and its Derivatives: The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been achieved by reacting 2-aminopyridin-3-ol with bromopyruvic acid. nih.gov While this specific derivative is substituted, the general method illustrates a pathway to C2-carboxylic acids. These acids can be reduced to the corresponding 2-ylmethanol using agents like LiAlH₄. The carboxylic acid itself can be derivatized into amides, which can then undergo Hofmann rearrangement to yield the amine, albeit with the loss of a carbon atom (amin-1-yl). A more direct route to the target compound proceeds via the alcohol.
The table below outlines these precursor strategies.
| Precursor | Synthesis of Precursor | Functional Group Transformation | Reagents for Transformation |
| Imidazo[1,2-a]pyridine-2-carbaldehyde | From 2-aminopyridine and 1,1,3-trichloroacetone, followed by hydrolysis. researchgate.net | Reductive Amination | NH₃, NaBH₄ or H₂/Pd-C |
| Imidazo[1,2-a]pyridine-2-carbonitrile | From 2-chloromethylimidazo[1,2-a]pyridine and KCN. researchgate.net | Nitrile Reduction | LiAlH₄ or H₂/Raney Ni |
| Imidazo[1,2-a]pyridin-2-ylmethanol | Reduction of the corresponding 2-carboxylic acid or ester. | Tosylation/Halogenation then Nucleophilic Substitution | 1. TsCl or SOCl₂ 2. NaN₃ then H₂/Pd-C |
Derivatization Strategies for this compound
This compound is a valuable building block for creating more complex molecules, particularly in the field of medicinal chemistry. The primary amine of the methanamine moiety serves as a versatile handle for a wide range of chemical modifications.
Modifications at the Methanamine Nitrogen
The nitrogen atom of the methanamine group is a nucleophilic center that can readily participate in various bond-forming reactions. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
Acylation: The primary amine can be easily acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDCI) to form amides. A patent for related compounds describes the synthesis of various amides by reacting an imidazo[1,2-a]pyridine-3-carboxylic acid with different amines, highlighting the importance of the amide linkage in building diversity. google.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides.
Alkylation and Arylation: The nitrogen can be mono- or di-alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides a controlled method for introducing N-alkyl groups.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N,N'-disubstituted ureas and thioureas, respectively. These functional groups are common in bioactive molecules.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). For example, the related 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) is readily converted into a library of Schiff bases by reacting with various substituted aldehydes in the presence of a catalytic amount of acetic acid. uni.lu This demonstrates a key reactive pathway for the primary amine of the title compound.
These derivatization reactions allow for the systematic modification of the molecule's properties, such as polarity, hydrogen bonding capacity, and steric bulk, to optimize its biological activity.
Acylation and Alkylation Reactions
Acylation of the primary amine of imidazo[1,2-a]pyridine derivatives is a common strategy to produce amides, including sulfonamides. For instance, N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides have been synthesized in a one-pot reaction using 2-aminopyridines, sulfonamides, and arylglyoxal hydrates with zinc chloride as a catalyst. This approach highlights a method for creating a sulfonamide linkage on the imidazo[1,2-a]pyridine core.
Alkylation reactions introduce alkyl groups onto the imidazo[1,2-a]pyridine scaffold. While direct N-alkylation of the 2-methanamine is a standard transformation, much of the reported research focuses on the alkylation of the heterocyclic ring itself. A notable example is the C3-alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3. mdpi.comnih.gov This reaction proceeds by reacting imidazo[1,2-a]pyridines, aldehydes, and amines under Lewis acid catalysis. mdpi.comnih.gov Another approach involves the use of α,β-unsaturated ketones as Michael acceptors for the C3-alkylation of 2-phenylimidazo[1,2-a]pyridines, catalyzed by B(C6F5)3.
Table 1: Examples of Acylation and Alkylation Reactions of Imidazo[1,2-a]pyridine Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Sulfonamide Formation | 2-Aminopyridines, sulfonamides, arylglyoxal hydrates, ZnCl2 | N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides | nih.gov |
| C3-Alkylation | Imidazo[1,2-a]pyridines, aldehydes, amines, Y(OTf)3 | C3-Alkyl-imidazo[1,2-a]pyridines | mdpi.com |
| C3-Alkylation (Michael Addition) | 2-Phenylimidazo[1,2-a]pyridines, α,β-unsaturated ketones, B(C6F5)3 | C3-Alkyl-2-phenylimidazo[1,2-a]pyridines |
Formation of Imine Derivatives (Schiff Bases)
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imine derivatives, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and often exhibit their own biological activities. The synthesis of Schiff bases of imidazo[1,2-a]pyridine has been reported through the condensation of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde with various substituted anilines in the presence of a catalytic amount of glacial acetic acid. Similarly, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine has been synthesized via the condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine and thiophene-2-carbaldehyde (B41791) in ethanol (B145695) at room temperature. researchgate.net These examples, while not involving the 2-methanamine derivative directly, demonstrate the general principle of Schiff base formation on the imidazo[1,2-a]pyridine scaffold.
Table 2: Synthesis of Schiff Bases from Imidazo[1,2-a]pyridine Derivatives
| Starting Amine | Aldehyde/Ketone | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Anilines | 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde | Glacial acetic acid (catalyst) | Imidazo[1,2-a]pyridine Schiff Bases | |
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Thiophene-2-carbaldehyde | Ethanol, room temperature | Imidazo[1,2-a]pyrimidine Schiff Base | researchgate.net |
Substituent Variations on the Imidazo[1,2-a]pyridine Ring System
The pharmacological profile of imidazo[1,2-a]pyridine derivatives can be significantly modulated by introducing various substituents onto the heterocyclic ring system. Research has explored the impact of different functional groups at various positions of the imidazo[1,2-a]pyridine core.
For instance, a study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab geranylgeranyl transferase investigated the influence of substituents at the C6 position. nih.govfrontiersin.org The nature of the substituent, in terms of its size, geometry, and electronic properties (both acidic and basic), was found to be crucial for the compound's activity. nih.gov Another study highlighted the importance of the C2 substituent on the antiviral activity of imidazo[1,2-a]pyridine derivatives against human cytomegalovirus. Furthermore, the synthesis of a series of imidazo[1,2-a]pyridine-based derivatives with bulky adamantyl or electron-rich biphenyl (B1667301) moieties has been reported, with their anticholinesterase potential being evaluated. nih.gov
The introduction of substituents is often achieved during the synthesis of the imidazo[1,2-a]pyridine core itself, for example, by using substituted 2-aminopyridines or α-haloketones. nih.govnanobioletters.com Post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions of halogenated imidazo[1,2-a]pyridines, are also employed to introduce further diversity.
Table 3: Examples of Substituent Variations on the Imidazo[1,2-a]pyridine Ring
| Position of Substitution | Type of Substituent | Synthetic Strategy | Investigated Activity | Reference |
|---|---|---|---|---|
| C6 | Halogens (I), Carboxylic acid, Amide | Modification of pre-formed ring | Rab Geranylgeranyl Transferase Inhibition | nih.gov |
| C2 | Various aryl and alkyl groups | Cyclization of substituted precursors | Antiviral (HCMV) | |
| C2 | Adamantyl, Biphenyl | Cyclization of substituted precursors | Anticholinesterase | nih.gov |
| C3 | Nitro | Intermolecular oxidative cyclization | - | nih.gov |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, catalysts, and energy sources, as well as the design of more efficient reactions.
One notable green approach is the use of deep eutectic solvents (DES), such as a mixture of urea and choline (B1196258) chloride, as a biodegradable and environmentally friendly reaction medium for the Groebke multicomponent reaction to synthesize imidazo[1,2-a]pyridines. researchgate.net This catalyst-free method offers simple purification and methodological simplicity. researchgate.net
Water, as a green solvent, has also been utilized in the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives. researchgate.net These reactions can be performed "on water" or with the addition of a surfactant like sodium dodecyl sulphate to enhance the scope and yield. researchgate.net Ultrasound-assisted synthesis in water has also been developed for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines, offering mild, metal-free, and base-free conditions. researchgate.net
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are inherently atom-economical and are considered a green alternative for the synthesis of imidazo[1,2-a]pyridines. mdpi.commdpi.com These reactions allow for the construction of complex molecules in a single step from simple starting materials. The use of microwave irradiation as an alternative energy source in these reactions can further accelerate the process and lead to cleaner reactions with higher yields. mdpi.com
Table 4: Green Chemistry Approaches in the Synthesis of Imidazo[1,2-a]pyridines
| Green Chemistry Principle | Specific Method | Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Deep Eutectic Solvents (e.g., Urea-Choline Chloride) | Biodegradable, catalyst-free, simple purification | researchgate.net |
| Use of Green Solvents | Water | Environmentally benign, mild conditions | researchgate.net |
| Alternative Energy Source | Ultrasound Irradiation | Mild, metal-free, base-free conditions | researchgate.net |
| Atom Economy/MCRs | Groebke–Blackburn–Bienaymé Reaction | High atom economy, one-pot synthesis | mdpi.commdpi.com |
| Alternative Energy Source | Microwave Irradiation | Faster reaction times, higher yields, cleaner reactions | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Features within the Imidazo[1,2-a]pyridine (B132010) Scaffold
The biological activity of imidazo[1,2-a]pyridine derivatives is intrinsically linked to their three-dimensional arrangement of chemical features, known as a pharmacophore. These features enable the molecule to interact with a specific biological target, such as an enzyme or receptor. Studies on various imidazo[1,2-a]pyridine analogues have identified several recurring pharmacophoric elements essential for activity.
A prominent pharmacophore model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial properties. This model, designated HHPRR, consists of five key features: one positive-ionizable feature, two hydrophobic groups, and two aromatic rings. The presence and spatial arrangement of these features are considered critical for the molecule's ability to bind to its target and exert its inhibitory effect.
The core scaffold itself, a fused bicyclic system of imidazole (B134444) and pyridine (B92270) rings, provides a rigid framework that correctly positions the key interacting groups. The nitrogen atom at position 1 of the imidazole ring is a crucial hydrogen bond acceptor, while the aromatic nature of the entire fused ring system allows for π-π stacking and hydrophobic interactions with the target protein. The specific placement of substituents on this scaffold then fine-tunes the molecule's affinity and selectivity.
Impact of Substituents on Biological Activity Profiles
The type, size, and position of chemical groups attached to the imidazo[1,2-a]pyridine core significantly modulate the pharmacological profile of the resulting compounds. SAR studies have demonstrated that even minor structural modifications can lead to substantial changes in potency and selectivity.
For instance, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors for gastric cancer, the addition of various substituents led to a wide range of inhibitory activities, with one of the most potent compounds exhibiting an IC50 value of 38 nM. nih.gov Another study on imidazo[1,2-a]pyridines as antitubercular agents found that larger, more lipophilic biaryl ether substituents resulted in compounds with nanomolar potency. Conversely, replacing a methyl group with a chloro group on the core scaffold was found to decrease activity fivefold. These findings underscore the sensitivity of the scaffold to substituent changes.
The location of a substituent on the imidazo[1,2-a]pyridine ring system is a critical determinant of biological activity. The differential effects of placing the same functional group at various positions highlight the specific topology of the target's binding site.
A compelling example is seen in studies of methyl-substituted imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents. A comparison between positional isomers revealed dramatic differences in potency. A compound with a methyl group at the 6-position was found to be significantly more active (MIC = 0.004 µM) than its isomer with a methyl group at the 7-position (MIC = 0.2 µM). Furthermore, the 8-methyl analogue was substantially less potent (MIC = 0.1 µM) than the nearly equipotent 6- and 7-methyl analogues (MIC = 0.005 µM and 0.004 µM, respectively). This demonstrates that the 6-position is highly favorable for this specific substitution, while the 8-position is detrimental to activity.
| Compound Analogue | Position of Methyl Group | Minimum Inhibitory Concentration (MIC) in µM |
|---|---|---|
| 6-Methyl Analogue | C-6 | 0.004 |
| 7-Methyl Analogue | C-7 | 0.2 |
| 8-Methyl Analogue | C-8 | 0.1 |
While the imidazo[1,2-a]pyridine scaffold has been extensively functionalized at various positions, detailed and specific SAR studies focusing on the 2-methanamine group are not as prevalent in the literature. Functionalization at the C-2 position is generally considered more challenging compared to the C-3 position due to the electronic properties of the ring system. researchgate.net
However, the C-2 position is a key site for introducing diversity and modulating activity. In many active compounds, this position is substituted with larger aryl or heteroaryl groups. For example, in a series of ligands developed for imaging beta-amyloid plaques, a 2-(4'-dimethylaminophenyl) group was a key feature for high-affinity binding. nih.gov Although this is not a simple methanamine, it highlights the importance of placing a nitrogen-containing substituent at the C-2 position. The primary amine of the methanamine group offers a valuable handle for further chemical modification (derivatization). It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with the biological target. N-substitution of this amine with different alkyl or aryl groups would directly impact the steric and electronic properties of the molecule, likely leading to significant changes in biological activity by altering binding affinity and selectivity.
Computational Approaches in SAR Investigations
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel compounds and providing deep insights into their SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are frequently applied to the imidazo[1,2-a]pyridine scaffold.
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies have been particularly insightful.
In one study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was developed. The model, built from a training set of 27 compounds, showed strong statistical correlation and predictive power. The correlation coefficient (R²) for the training set was 0.9181, and the cross-validation correlation coefficient (Q²) was 0.6745. The model's robustness was further confirmed with a test set of 11 compounds, yielding a predictive correlation coefficient (r²_pred) of 0.8427. Such models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a clear roadmap for structural optimization.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | 0.9181 | Coefficient of determination, indicating the model's fit to the training data. |
| Q² (Cross-Validation) | 0.6745 | Cross-validated R², indicating the model's internal predictive ability. |
| Pearson-R (Test Set) | 0.8427 | Correlation between predicted and observed activity for the external test set. |
Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. This approach is particularly useful in the absence of a known target structure (ligand-based design). For imidazo[1,2-a]pyridine derivatives, this technique has been used to generate hypotheses about their binding modes.
A study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides generated a five-featured common pharmacophore hypothesis, HHPRR. This hypothesis specifies the importance of two hydrophobic features, two aromatic rings, and one positively ionizable feature. Aligning a library of compounds to this pharmacophore model allows for the prioritization of molecules that best fit the required spatial and chemical features, making it a powerful tool for virtual screening and the design of new, potent derivatives.
Biological Activities and Mechanistic Investigations
Anticancer Research
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of anticancer agents due to their potent ability to inhibit the growth of cancer cells. nih.govingentaconnect.com Research has shown their effectiveness against a variety of cancer cell lines, including those from breast, cervical, melanoma, and colon cancers. researchgate.net
Numerous studies have documented the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, often fall in the low micromolar range.
For instance, a series of novel imidazo[1,2-a]pyridine compounds demonstrated inhibitory effects on the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov Another study found that the compound 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine was particularly potent, with IC50 values of 11 μM against Hep-2, MCF-7, and A375 cell lines, and 13 μM against HepG2 cells. rsc.org
Similarly, three derivatives, designated IP-5, IP-6, and IP-7, were tested against the HCC1937 breast cancer cell line. researchgate.netnih.govnih.gov IP-5 and IP-6 showed strong cytotoxic impacts with IC50 values of 45 µM and 47.7 µM, respectively, while IP-7 was less cytotoxic with an IC50 of 79.6 µM. researchgate.netnih.govnih.gov In a separate investigation, a novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (compound 9d) displayed even greater potency than the standard drug cisplatin against the MCF-7 breast cancer cell line, with an IC50 value of 2.35 μM. researchgate.net
The compound known as La23, or 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione, showed a high potential for suppressing the viability of HeLa cells, exhibiting an IC50 of 15.32 μM. ingentaconnect.com Furthermore, imidazopyridine-2-phenylcarboxamide analogues have shown potent activity against human leukemia (K562, HL-60), colon cancer (HCT-116), and multiple myeloma (U266, H929) cell lines, with IC50 values in the range of 5.9–9.8 μM. bohrium.com
| Compound/Derivative Series | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines 5-7 | A375 (Melanoma), WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 | nih.gov |
| Compound 9d (1,2,3-triazole derivative) | MCF-7 (Breast) | 2.35 | researchgate.net |
| Compound 9d (1,2,3-triazole derivative) | HeLa (Cervical) | 10.89 | researchgate.net |
| Compound 12b | Hep-2 (Laryngeal), MCF-7 (Breast), A375 (Melanoma) | 11 | rsc.org |
| Compound 12b | HepG2 (Liver) | 13 | rsc.org |
| IP-5 | HCC1937 (Breast) | 45 | researchgate.netnih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 | researchgate.netnih.gov |
| La23 | HeLa (Cervical) | 15.32 | ingentaconnect.com |
| Imidazopyridine-2-phenylcarboxamides (21a-23) | K562, HL-60 (Leukemia), HCT-116 (Colon), U266, H929 (Multiple Myeloma) | 5.9 - 9.8 | bohrium.com |
The anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to several mechanisms of action, most notably the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. researchgate.net
Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. researchgate.net Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For example, certain imidazo[1,2-a]pyridine derivatives induce intrinsic apoptosis in melanoma and cervical cancer cells, which is associated with an increase in the pro-apoptotic protein Bax and active caspase-9. nih.gov Copper-imidazo[1,2-a]pyridine complexes have also been shown to be effective inducers of intrinsic apoptosis in HT-29 colorectal cancer cells. nih.gov The derivative IP-5 was found to induce the extrinsic apoptosis pathway in HCC1937 breast cancer cells, as evidenced by the increased activity of caspase 7 and caspase 8, along with PARP cleavage. researchgate.netwaocp.org Another compound, La23, was shown to induce apoptosis in HeLa cells via the p53/Bax mitochondrial apoptotic pathway, leading to an increase in cleaved caspase-3 and cytochrome c. ingentaconnect.com
Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from dividing. Treatment with certain derivatives has been shown to induce G2/M cell cycle arrest in melanoma and cervical cancer cell lines. nih.gov In HCC1937 breast cancer cells, the IP-5 compound was found to cause cell cycle arrest by increasing the levels of the cell cycle inhibitors p53 and p21. researchgate.netnih.govnih.gov This suggests that these compounds can halt cell proliferation at different phases of the cell cycle. waocp.org
Kinase Inhibition: A crucial mechanism underlying the antitumor activity of imidazo[1,2-a]pyridines is the inhibition of survival kinases. nih.gov The PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and promotes cell survival and proliferation, is a key target. nih.gov Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. nih.gov For instance, treatment with compound 6 was shown to reduce the levels of phosphorylated (p)-Akt and p-mTOR in cancer cells. nih.gov The compound IP-5 also demonstrated an ability to lower the levels of pAKT in treated breast cancer cells. nih.gov Other derivatives have been specifically designed as PI3Kα inhibitors, with some exhibiting potent inhibition with an IC50 as low as 2 nM. nih.gov
Antimicrobial and Anti-infective Research
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of antimicrobial activities, positioning them as valuable leads in the development of new anti-infective agents. nih.govresearchgate.net Their efficacy has been reported against various pathogens, including bacteria and fungi. nih.gove3s-conferences.org
Imidazo[1,2-a]pyridine derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. e3s-conferences.org
One study reported that 2H-chromene-based imidazopyridine derivatives exhibited potent activity against Klebsiella oxytoca, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli. nih.gov Another series of derivatives linked to secondary amines also demonstrated notable efficacy against S. pyogenes, S. aureus, P. aeruginosa, and E. coli. e3s-conferences.org Chalcone derivatives of imidazo[1,2-a]pyridine have also been evaluated, showing good to excellent activity against strains like E. coli, P. aeruginosa, S. aureus, and S. pyogenes.
The antibacterial effect can be potent, with some compounds showing strong activity against S. aureus with a minimum inhibitory concentration (MIC) as low as 7.8 μg/mL. nih.gov In the context of mycobacterial infections, a series of imidazo[1,2-a]pyridine-3-carboxamides were screened against Mycobacterium tuberculosis H37Rv, with several compounds showing MIC values of ≤0.006 μM. nih.govnih.gov Research on imidazo[1,2-α]pyridinylchalcones against Enterococcus faecalis found that compounds 5h and 5d had MICs of 44.6 µM and 9.9 µM, respectively, and were more effective against resistant strains than sensitive ones. researchgate.net
| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2H-chromene-based derivatives | K. oxytoca, S. pyogenes, S. aureus, E. coli | Potent Activity | nih.gov |
| Fluorinated phenyl derivative (4a) | S. aureus | 7.8 μg/mL | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., 18) | M. tuberculosis H37Rv | ≤0.006 μM | nih.govnih.gov |
| Imidazopyridinylchalcone (5d) | E. faecalis (resistant strains) | 9.9 µM | researchgate.net |
| Imidazopyridinylchalcone (5h) | E. faecalis (resistant strains) | 44.6 µM | researchgate.net |
The antifungal potential of imidazo[1,2-a]pyridine derivatives has been a subject of significant research, with many studies focusing on their activity against Candida albicans, a common cause of fungal infections in humans. scirp.org
The antifungal activity is highly dependent on the substituents attached to the imidazo[1,2-a]pyridine core. In one study of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, compound 10i was found to be the most potent against a resistant strain of C. albicans, with a MIC of 41.98 μmol/L. scirp.org Another study on imidazo[1,2-a]pyridinehydrazone derivatives found that compounds with weakly electron-donating or electron-withdrawing groups on the phenyl ring were the most active. Specifically, a methylated derivative (5b) and a brominated derivative (5e) were the most effective against a fluconazole-resistant C. albicans strain, with MICs of 4.06 µmol/L and 8.61 µmol/L, respectively. Derivatives of imidazopyridine linked to secondary amines have also shown potency against C. albicans and Aspergillus niger. e3s-conferences.org
| Compound/Derivative Series | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Methylated hydrazone derivative (5b) | C. albicans (Fluconazole-resistant) | 4.06 µmol/L | |
| Brominated hydrazone derivative (5e) | C. albicans (Fluconazole-resistant) | 8.61 µmol/L | |
| Arylpropenone derivative (10i) | C. albicans (resistant strain) | 41.98 µmol/L | scirp.org |
| Unsubstituted hydrazone derivative (5a) | C. albicans | 22.4 µM |
The broad biological activity of the imidazo[1,2-a]pyridine scaffold extends to antiviral applications. e3s-conferences.org While research in this area is ongoing, computational and early experimental studies have highlighted their potential against several viruses, including SARS-CoV-2.
Molecular docking studies have been conducted to evaluate the potential of imidazo[1,2-a]pyrimidine derivatives as inhibitors of SARS-CoV-2 cell entry. nih.gov These studies targeted key proteins involved in the viral infection process: the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein. The results showed that some synthesized compounds exhibited remarkable binding affinities to both hACE2 (-9.1 kcal/mol) and the spike protein (-7.3 kcal/mol). nih.gov These findings suggest that these compounds could act as effective entrance inhibitors, potentially preventing the virus from infecting human cells. nih.gov Beyond SARS-CoV-2, imidazo[1,2-a]pyrimidine derivatives have also been noted for their potential activity against other viruses, such as HIV and hepatitis C. nih.gov
Central Nervous System (CNS) Activity and Receptor Interactions
The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore for targeting the central nervous system. eco-vector.com Several commercially available drugs based on this scaffold, such as zolpidem and alpidem, underscore its therapeutic importance in CNS disorders. eco-vector.com
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticonvulsant agents. nih.gov The therapeutic utility of drugs like zolpidem, alpidem, and saripidem, which are used to treat conditions like insomnia and anxiety, is partly attributed to their modulatory effects on CNS receptors that are also implicated in seizure disorders. researchgate.net The broad bioactivity of the imidazo[1,2-a]pyridine scaffold includes antiepileptic and anticonvulsant effects, making it a valuable template for the development of new treatments for epilepsy. eco-vector.comnih.gov
The CNS effects of many imidazo[1,2-a]pyridine derivatives are mediated through their interaction with neurotransmitter receptors, particularly the GABA-A receptors. mdpi.com Benzodiazepines (BZDs), a major class of drugs for anxiety, insomnia, and seizures, exert their effects by binding to a specific site on the GABA-A receptor, enhancing the inhibitory effects of GABA. mdpi.com
A series of imidazopyridine acetamides have been synthesized to explore their binding and functional activity at both central (CBRs) and peripheral benzodiazepine (B76468) receptors (PBRs). nih.govresearchgate.net Structural modifications, such as the introduction of polar substituents at the 2- and 8-positions of the imidazo[1,2-a]pyridine skeleton, have been shown to influence binding affinity. nih.govresearchgate.net Specifically, substituents with hydrogen bonding acceptor and/or donor properties in the para position of a 2-phenyl ring can lead to high affinity for PBRs. nih.govresearchgate.net
Electrophysiological studies on Xenopus oocytes expressing α1β2γ2 GABA-A receptors revealed that certain of these compounds markedly enhanced GABA-evoked chloride currents. nih.govresearchgate.net The ability of the BZD antagonist flumazenil to reduce this stimulatory effect confirms that the modulation occurs via the central benzodiazepine receptor. nih.govresearchgate.net
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's disease. nih.govresearchgate.netmdpi.com Consequently, compounds with anti-inflammatory and neuroprotective properties are of significant interest. A series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones has been investigated for the treatment of Alzheimer's disease. nih.govresearchgate.net
In preclinical studies, certain compounds from this series demonstrated promising acute and chronic anti-inflammatory activity. researchgate.net One particular compound showed significant efficacy in an aluminum chloride-induced rat model of Alzheimer's disease. researchgate.net Treatment with this compound led to improved performance in behavioral tests assessing memory, and it also exhibited excellent antioxidant and neuroprotective effects with a good gastrointestinal safety profile. researchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold can be a valuable starting point for the development of multi-target agents for neurodegenerative disorders. researchgate.net
Other Relevant Biological Activities
Beyond its applications in infectious diseases and CNS disorders, the imidazo[1,2-a]pyridine scaffold has been explored for a range of other biological activities. uv.es
A number of imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties. researchgate.netuv.es The search for new anti-inflammatory drugs with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research. uv.es
One study reported the synthesis of a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and evaluated its anti-inflammatory effects in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir The anti-inflammatory activity of MIA was found to be exerted through the suppression of the NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir Western blot analysis demonstrated that MIA increased the expression of IκBα and BAX, while suppressing STAT3 phosphorylation and Bcl-2 expression. nih.gov Furthermore, the study found that co-administration of MIA with curcumin enhanced its anti-inflammatory effects. nih.govtbzmed.ac.ir
Another study prepared a series of imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides and found that all the synthesized compounds showed significant anti-inflammatory activity. researchgate.net
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Mechanism of Action | Model System | Key Findings |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Suppression of NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir | MDA-MB-231 and SKOV3 cancer cell lines. nih.govtbzmed.ac.ir | Reduced levels of inflammatory cytokines and suppressed NF-κB activity. nih.govtbzmed.ac.ir |
| Imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides | Not specified | In vivo | Both acetamide and benzamide derivatives were equally active. researchgate.net |
Analgesic Properties
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential as analgesic agents. Research has demonstrated that these compounds can exhibit significant pain-relieving effects in various preclinical models of pain.
One notable derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), has been studied in several experimental models. In the silver nitrate, Randall-Selitto, and phenylquinone writhing tests, Y-9213 demonstrated more potent analgesic activity than both indomethacin and morphine. nih.gov The compound also showed analgesic effects in the tail pinch and electric stimulation tests. nih.gov Furthermore, in a warm water-induced foot withdrawal reflex model, Y-9213 was more effective in spinal-sectioned mice, suggesting a mechanism of action that may involve the spinal cord. nih.gov
In a more recent study, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their in vivo analgesic activity. Among the tested compounds, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) exhibited the most significant analgesic activity, with an ED50 value of 12.38 mg/kg. nih.gov These findings highlight the potential of this chemical class in the development of new analgesic drugs.
Table 1: Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Test Model | Result | Reference Compound(s) |
|---|---|---|---|
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Silver nitrate, Randall-Selitto, and phenylquinone writhing tests | More potent analgesia | Indomethacin and Morphine |
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Tail pinch and electric stimulation test | Showed analgesia | - |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | In vivo analgesic activity | ED50 value of 12.38 mg/kg | - |
Antiprotozoal and Anthelmintic Effects
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to their activity against various parasites, including protozoa and helminths.
Antiprotozoal Activity
Numerous studies have highlighted the efficacy of these compounds against a range of protozoan parasites. For instance, a series of imidazo[1,2-a]pyridine-chalcone conjugates were evaluated for their antikinetoplastid activity. Compound 7f was identified as the most active against Trypanosoma cruzi and Trypanosoma brucei brucei, with IC50 values of 8.5 µM and 1.35 µM, respectively. uantwerpen.be Another compound, 7k , also showed notable activity against T. b. brucei with an IC50 value of 2.52 µM. uantwerpen.be Against Trypanosoma brucei rhodesiense, several mono-halogen-substituted derivatives displayed IC50 values in the range of 1–12 µM. uantwerpen.be
Further research into 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides revealed significant activity against T. brucei. Notably, compound 89 displayed an impressive IC50 of 0.72 µM. researchgate.net In studies against Leishmania amazonensis promastigotes, two 1,4-diaryl-1,2,3-triazole analogues showed promising in vitro activity with IC50 values of 1.1 µM and 3.71 µM. researchgate.net
The anti-piroplasm efficacy of imidazo[1,2-a]pyridine derivatives has also been demonstrated. These compounds inhibited the in vitro growth of Babesia bovis, B. bigemina, B. caballi, and Theileria equi in a dose-dependent manner. nih.gov The highest inhibitory effect was observed against B. caballi, with an IC50 value of 0.47 ± 0.07 µM. nih.gov
Table 2: Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Series | Target Organism | Activity (IC50) |
|---|---|---|
| Imidazo[1,2-a]pyridine-chalcone conjugate 7f | Trypanosoma cruzi | 8.5 µM |
| Imidazo[1,2-a]pyridine-chalcone conjugate 7f | Trypanosoma brucei brucei | 1.35 µM |
| Imidazo[1,2-a]pyridine-chalcone conjugate 7k | Trypanosoma brucei brucei | 2.52 µM |
| Mono-halogen-substituted imidazo[1,2-a]pyridine-chalcones | Trypanosoma brucei rhodesiense | 1–12 µM |
| 1,2,3-triazole analogue of imidazo-[1,2-a]-pyridine-3-carboxamide 89 | Trypanosoma brucei | 0.72 µM |
| 1,4-diaryl-1,2,3-triazole analogues | Leishmania amazonensis | 1.1 µM and 3.71 µM |
| Imidazo[1,2-a]pyridine derivative | Babesia caballi | 0.47 ± 0.07 µM |
| Imidazo[1,2-a]pyridine derivative | Babesia bigemina | 1.37 ± 0.15 µM |
Anthelmintic Activity
In the realm of anthelmintic research, imidazo[1,2-a]pyridine derivatives have emerged as promising candidates. A study focused on the design and synthesis of albendazole analogues led to the identification of several potent compounds. In in vitro experiments, compounds 4e , 4f , 4k , 4l , 4q , and 4r demonstrated good inhibitory effects on the egg and imago of roundworm. nih.gov Compound 4l was particularly effective, with an IC50 of 0.65 ± 0.01 µmol/L against the egg and 1.04 ± 0.01 µmol/L against the imago of roundworm. nih.gov Furthermore, in vivo studies with compound 4l showed an anthelmintic rate of over 99%. nih.gov
Table 3: Anthelmintic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity |
|---|---|---|---|
| 4l | Roundworm (egg) | 0.65 ± 0.01 µmol/L | >99% anthelmintic rate |
| 4l | Roundworm (imago) | 1.04 ± 0.01 µmol/L | >99% anthelmintic rate |
| 4e , 4f , 4k , 4q , 4r | Roundworm (egg and imago) | Good inhibitory effect | - |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely applied in drug discovery to understand how derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold interact with their biological targets.
Molecular docking studies have been instrumental in identifying key interactions between imidazo[1,2-a]pyridine derivatives and their protein targets. These analyses reveal the specific amino acid residues involved in binding, which is crucial for understanding the structure-activity relationships (SAR) of this class of compounds. nih.gov
For instance, in a study involving novel imidazo[1,2-a]pyridine hybrids, docking simulations with the 3D structure of human leukotriene A4 hydrolase (LTA4H) showed that the compounds interacted with crucial amino acid residues within the active site. chemmethod.com Similarly, docking of a novel imidazo[1,2-a]pyridine derivative into the NF-κB p50 subunit was performed to predict their binding interactions. nih.gov Another investigation focused on the enzyme oxidoreductase, a key target in breast cancer, where docking studies revealed interactions of imidazo[1,2-a]pyridine derivatives with essential amino acids such as His222, Tyr216, and Lys270. researchgate.net
The inhibitory effects of imidazo[1,2-a]pyridine-based derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were further elucidated through computational docking. researchgate.net These studies confirmed that the peripheral anionic sites of AChE and the acyl pocket of BChE were the predominant binding sites for these inhibitors. researchgate.net
Table 1: Examples of Ligand-Protein Interactions for Imidazo[1,2-a]pyridine Derivatives
| Derivative/Compound Class | Protein Target | Key Interacting Residues | Source |
| Novel Imidazo[1,2-a]pyridine Hybrids | Human LTA4H (3U9W) | Active site residues | chemmethod.com |
| Novel Imidazo[1,2-a]pyridine Derivative (MIA) | NF-κB p50 subunit (1NFK) | DNA binding region | nih.gov |
| Imidazo[1,2-a]pyridine Derivative C | Oxidoreductase | His222, Tyr216, Lys270 | researchgate.net |
| Imidazo[1,2-a]pyridine-based derivatives | Butyrylcholinesterase (BChE) | Acyl pocket | researchgate.net |
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a scoring function value. Lower binding energy scores typically indicate a more stable ligand-protein complex and higher potential activity.
In the study against human LTA4H, a specific hybrid, HB7, demonstrated the strongest binding affinity with a score of -11.237 Kcal/mol, which was significantly better than the original ligand's score of -6.908 Kcal/mol. chemmethod.com Similarly, when targeting oxidoreductase, a synthesized derivative, Compound C, showed the highest binding energy of -9.207 kcal/mol, suggesting a strong potential for inhibition. researchgate.net
The affinity of imidazo[1,2-a]pyridine derivatives for beta-amyloid (Aβ) aggregates has also been quantified. The 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative were found to have high binding affinities for Aβ aggregates, with Ki values of 15 nM and 10 nM, respectively. nih.gov
Table 2: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives
| Derivative/Compound | Protein Target | Predicted Binding Affinity | Source |
| Hybrid HB7 | Human LTA4H | -11.237 Kcal/mol | chemmethod.com |
| Compound C | Oxidoreductase | -9.207 kcal/mol | researchgate.net |
| IMPY | Beta-amyloid aggregates | Ki = 15 nM | nih.gov |
| Bromo-derivative of IMPY | Beta-amyloid aggregates | Ki = 10 nM | nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing a more realistic representation of the biological environment.
MD simulations can assess the conformational stability of a ligand within the binding site and the flexibility of the protein upon ligand binding. In the investigation of imidazo[1,2-a]pyridine hybrids targeting LTA4H, Root Mean Square Deviation (RMSD) analysis was used to evaluate the stability of the docked compounds. chemmethod.com The derivative HB1 showed the lowest RMSD of 1.049 Å, indicating a conformation that closely matched the original ligand and suggesting high stability in the binding pocket. chemmethod.com
MD simulations are crucial for understanding the stability and dynamics of the entire protein-ligand complex. These simulations can confirm whether the interactions predicted by docking are maintained over a period of time. By analyzing the trajectory of the simulation, researchers can observe changes in protein conformation, the stability of hydrogen bonds, and other non-covalent interactions that are critical for the ligand's biological effect.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of molecules. These methods are used to calculate various molecular properties, including optimized geometry, charge distribution, and spectroscopic parameters.
For an (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, a related heterocyclic system, molecular geometry was optimized using the DFT method with the B3LYP/6-311++G(d,p) basis set. nih.gov The absence of negative or imaginary frequencies in the calculations confirmed that a true energy minimum geometry was found. nih.gov These quantum calculations were also used to predict and confirm experimental NMR data. For example, the calculated chemical shifts for protons and carbons in the pyrimidine (B1678525) and thiophene (B33073) rings showed good correlation with the experimental spectra, validating the computational model. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of imidazo[1,2-a]pyridine derivatives. scirp.org This quantum chemical approach is used to accurately predict molecular properties and optimize molecular geometries. scirp.org Hybrid functional methods, particularly B3LYP, are frequently employed due to their balance of accuracy and computational efficiency. scirp.orgnih.gov These calculations are typically performed with basis sets such as 6-31G(d,p), 6-31+G(d,p), or 6-311G(d,p) to achieve reliable results. scirp.orgnih.govresearchgate.net
DFT calculations provide the foundation for further analysis, including the determination of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and various reactivity descriptors. researchgate.net The optimized molecular geometry and subsequent frequency calculations are crucial first steps to ensure that the structure represents a true energy minimum on the potential energy surface. scirp.org These foundational calculations enable a detailed exploration of the stability, reactivity, and electronic nature of the imidazo[1,2-a]pyridine core and its substituted analogues. scirp.orgnih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecular surface, providing a visual guide to its reactive behavior. scirp.orgnih.gov In studies of imidazo[1,2-a]pyridine derivatives, MEP analysis helps to identify the regions most susceptible to chemical interaction. scirp.orgresearchgate.net
The different potential values on the MEP surface are represented by various colors. Regions of negative electrostatic potential, typically colored red, are rich in electrons and are therefore the preferred sites for electrophilic attack. scirp.orgplos.org For imidazo[1,2-a]pyridine derivatives, these negative regions are often located around the nitrogen atoms of the heterocyclic core. scirp.orgresearchgate.net Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net The accessibility and depth of the potential minima are key factors; for instance, a reduced accessibility near a cyclic nitrogen atom, caused by a nearby substituent, can decrease its susceptibility to certain reactions like N-oxidation. nih.gov
| Color on MEP Map | Potential | Interpretation | Likely Interaction |
|---|---|---|---|
| Red | Most Negative | Electron-rich region | Electrophilic Attack |
| Yellow/Orange | Slightly Negative | Slightly electron-rich | - |
| Green | Neutral | Van der Waals surface | - |
| Blue | Positive | Electron-deficient region | Nucleophilic Attack |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of molecules. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. scirp.org
| Parameter | Abbreviation | Significance in Reactivity |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy means a better donor. scirp.org |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy means a better acceptor. scirp.org |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. scirp.orgnih.gov |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ). amercrystalassn.orgresearchgate.net This theory partitions a molecule into atomic basins, allowing for a detailed characterization of the bonds connecting the atoms. arxiv.org QTAIM analysis is particularly useful for identifying weak interactions, such as hydrogen bonds, which are crucial in biological systems. researchgate.net
The analysis focuses on the properties at Bond Critical Points (BCPs), which are points of minimum electron density along a bond path. muni.cz Several topological parameters at the BCP are used to classify the nature of the chemical bond. researchgate.net These include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). researchgate.net Based on the values of these parameters, interactions can be categorized as either "shared shell" (indicative of covalent bonds) or "closed shell" (typical of ionic bonds, hydrogen bonds, and van der Waals interactions). muni.cz
| QTAIM Parameter at BCP | Interpretation for Bond Type |
|---|---|
| Electron Density (ρ(r)) | Higher values indicate a stronger bond. |
| Laplacian of Electron Density (∇²ρ(r)) | Negative values (∇²ρ(r) < 0) are characteristic of shared-shell (covalent) interactions. Positive values (∇²ρ(r) > 0) are characteristic of closed-shell (e.g., ionic, hydrogen bond) interactions. researchgate.net |
| Total Electron Energy Density (H(r)) | Negative values indicate a degree of covalent character. researchgate.net |
In Silico ADMET and Drug-Likeness Predictions
Before advancing to preclinical trials, potential drug candidates are often evaluated for their pharmacokinetic profiles through in silico methods. These predictions assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com For derivatives of imidazo[1,2-a]pyridine, various computational models and web servers are used to predict these crucial parameters. mdpi.comnih.gov
Drug-likeness is a key initial filter, often evaluated using frameworks like Lipinski's Rule of Five. nih.govmdpi.com Studies on related imidazo[1,2-a]pyridine-3-carboxamides have shown that designed ligands can possess favorable drug-like properties with zero violations of these rules. nih.gov Predictions for absorption often focus on human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, with values between 70% and 100% for HIA indicating good absorption. plos.orgnih.gov Toxicity predictions are also critical, with analyses for properties like carcinogenicity and cytotoxicity helping to flag potentially problematic compounds early in the discovery process. nih.gov These in silico assessments are vital for prioritizing candidates for further development. nih.govmdpi.com
| ADMET Parameter | Predicted Property/Finding | Implication for Drug Development |
|---|---|---|
| Drug-Likeness (Lipinski's Rule) | Many derivatives show zero violations. nih.gov | Indicates good potential for oral bioavailability. |
| Human Intestinal Absorption (HIA) | Predicted to have a high rate of absorption. nih.gov | Suggests the compound can be effectively absorbed after oral administration. |
| Caco-2 Permeability | Often predicted to have good permeability. mdpi.com | Models the compound's ability to cross the intestinal epithelial barrier. |
| Blood-Brain Barrier (BBB) Permeability | Variable depending on the specific derivative. | Determines if the compound is likely to have central nervous system effects. |
| Toxicity (e.g., Carcinogenicity) | Often predicted as non-toxic/inactive. nih.gov | Provides an early assessment of the compound's safety profile. |
Applications As Building Blocks in Organic Synthesis and Materials Science
Imidazo[1,2-a]pyridin-2-ylmethanamine as a Versatile Synthetic Intermediate
This compound is a highly versatile synthetic intermediate, primarily because its primary amine functionality serves as a key reaction point. beilstein-journals.orgrsc.org This amine group can readily participate in numerous bond-forming reactions, making the compound a valuable precursor for a diverse range of more complex molecules. The imidazo[1,2-a]pyridine (B132010) scaffold itself is a robust and highly useful building block in synthetic organic chemistry. mdpi.com
The utility of this intermediate is prominently demonstrated in multicomponent reactions (MCRs), which are highly efficient chemical strategies for building molecular complexity in a single step. For instance, amine components are crucial reactants in powerful MCRs like the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions. beilstein-journals.orgmdpi.com this compound can serve as the amine component in these reactions, allowing for the direct installation of the imidazo[1,2-a]pyridine motif into intricate molecular architectures. beilstein-journals.orgrsc.org The GBB reaction, in particular, is a versatile tool for synthesizing imidazo[1,2-a]pyridines, and using derivatives with reactive handles like amines or azides expands their synthetic potential significantly. mdpi.com
Beyond multicomponent reactions, the amine group can undergo a wide range of classical transformations, further highlighting its versatility. These reactions enable the construction of various functional groups and linkages, making the parent molecule a foundational element for creating libraries of compounds for screening and development.
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagent/Partner | Resulting Linkage/Group | Application Area |
|---|---|---|---|
| Amide Coupling | Carboxylic Acids | Amide Bond (-NH-C=O) | Peptidomimetics, Materials |
| Imine Formation | Aldehydes/Ketones | Imine Bond (-N=CH-) | Dynamic Covalent Chemistry, Ligands |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Medicinal Chemistry |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Peptidomimetics, Drug Discovery beilstein-journals.org |
| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide (-NH-SO₂-) | Medicinal Chemistry |
Integration into Complex Molecular Architectures
The structural rigidity and rich chemical functionality of the imidazo[1,2-a]pyridine core make it an excellent candidate for incorporation into sophisticated molecular designs.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. mdpi.comnih.gov The rigid, bicyclic structure of the imidazo[1,2-a]pyridine core has been effectively used as a scaffold to mimic peptide conformations, particularly the extended β-strand structure. nih.govnih.gov
In one notable approach, researchers designed and synthesized imidazo[1,2-a]pyridine-based peptidomimetics to act as inhibitors of the Akt kinase, a key target in cancer therapy. nih.govnih.gov By replacing a central dipeptide unit in a known substrate with the imidazo[1,2-a]pyridine scaffold, they created a novel inhibitor with sub-micromolar activity and significantly improved stability against proteolysis. nih.govnih.gov
Furthermore, the synthesis of hybrid molecules combining the pharmacophoric imidazo[1,2-a]pyridine fragment with peptidomimetic chains has been achieved through a tandem sequence of GBB and Ugi multicomponent reactions. beilstein-journals.org This strategy allows for the rapid generation of structurally complex and diverse molecules from readily available starting materials, including an amine component that introduces the imidazo[1,2-a]pyridine unit. beilstein-journals.org
Table 2: Examples of Imidazo[1,2-a]pyridine in Peptidomimetic Design
| Application | Design Strategy | Synthetic Method | Reference |
|---|---|---|---|
| Akt Kinase Inhibitors | Scaffold acts as a dipeptide surrogate to mimic a β-strand. | Multi-step synthesis involving amidation of the imidazo[1,2-a]pyridine core. | nih.govnih.gov |
| Antibacterial Agents | Insertion of a substituted imidazo[1,2-a]pyridine fragment into a peptidomimetic chain. | Tandem Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions. | beilstein-journals.org |
The field of organometallic chemistry relies on ligands that can coordinate to metal centers, influencing their catalytic activity, stability, and electronic properties. This compound possesses multiple potential coordination sites: the pyridine (B92270) nitrogen, the imidazole (B134444) nitrogen, and the exocyclic aminomethyl nitrogen. This arrangement allows it to function as a potentially versatile ligand for various transition metals.
While pyridine itself is a well-known ligand in coordination chemistry, the presence of the additional aminomethyl group in this compound opens up the possibility of chelation. wikipedia.org The molecule can act as a bidentate ligand, coordinating to a metal center through two of its nitrogen atoms, such as the pyridine nitrogen and the amine nitrogen, to form a stable five-membered chelate ring. This chelate effect typically leads to the formation of more stable metal complexes compared to those with monodentate ligands. The specific coordination mode can be influenced by the nature of the metal ion and the reaction conditions. The formation of such complexes is analogous to other systems where ligands with pyridine and imine or amine functionalities are used to create stable organometallic structures. unive.it
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Chelate Ring Size |
|---|---|---|
| Bidentate (N,N) | Pyridine-N, Amine-N | 5-membered |
| Bidentate (N,N) | Imidazole-N, Amine-N | 4-membered (less likely) |
| Monodentate | Pyridine-N | N/A |
| Bridging Ligand | Pyridine-N and Imidazole-N | Can bridge two metal centers |
Potential in Functional Materials
The unique photophysical and electronic properties of the imidazo[1,2-a]pyridine scaffold have positioned it as a promising component in the development of advanced functional materials. researchgate.netrsc.org
The imidazo[1,2-a]pyridine (IP) core has been successfully employed as an electron-accepting unit in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient deep-blue emission. nih.gov Researchers have designed and synthesized bipolar fluorescent emitters by combining the electron-accepting IP unit with an electron-donating unit, such as phenanthroimidazole. nih.gov
These materials exhibit excellent thermal stability and high emission quantum yields. nih.gov OLEDs fabricated with these emitters have demonstrated impressive performance, characterized by high external quantum efficiencies (EQEs) and, crucially, negligible efficiency roll-off at high brightness levels. nih.gov For example, a device using an IP-based emitter achieved a maximum EQE of 6.13% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.153, 0.078). nih.gov The inherent optical properties of π-expanded imidazo[1,2-a]pyridine analogs, which strongly absorb UV radiation and exhibit fluorescence in the blue region (415–461 nm), further underscore their suitability for optoelectronic applications. rsc.orgresearchgate.net
Table 4: Performance of OLEDs with Imidazo[1,2-a]pyridine-Based Emitters
| Emitter | Max. EQE (%) | EQE at 10000 cd m⁻² (%) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| IP-PPI (non-doped) | 4.85% | 4.85% | (0.153, 0.097) | nih.gov |
| IP-DPPI (non-doped) | 4.74% | 4.74% | (0.154, 0.114) | nih.gov |
| IP-DPPI (20 wt% doped) | 6.13% | 5.07% | (0.153, 0.078) | nih.gov |
The fluorescent nature of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for developing chemosensors. researchgate.net By functionalizing the core with specific binding sites, scientists have created probes that can selectively detect various analytes through changes in their fluorescence emission.
For example, imidazo[1,2-a]pyridine derivatives have been designed as highly sensitive and selective fluorescent sensors for metal ions like Fe³⁺ and Hg²⁺. rsc.orgrsc.org One sensor for Fe³⁺ operated on a 'turn-on' mechanism with a detection limit of 4.0 ppb, while a sensor for Hg²⁺ worked via a 'turn-off' mechanism with a detection limit of 1.0 ppb. rsc.org These sensors have demonstrated efficacy in both aqueous solutions and for imaging within living cells. rsc.orgrsc.org
Beyond metal ions, this scaffold has been instrumental in creating probes for detecting nerve agent simulants, such as diethylcyanophosphonate (DCNP). researchgate.netresearchgate.net These sensors often work by a nucleophilic attack from a functional group on the probe to the nerve agent, which disrupts the probe's internal photophysical processes (like photoinduced electron transfer), leading to a distinct change in fluorescence. researchgate.net The development of paper-based test strips using these materials also highlights their potential for creating low-cost, portable detection systems. rsc.orgresearchgate.net
Table 5: Imidazo[1,2-a]pyridine-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Fused Imidazopyridine | Fe³⁺ | Fluorescence 'turn-on' | 4.0 ppb | rsc.org |
| Fused Imidazopyridine | Hg²⁺ | Fluorescence 'turn-off' | 1.0 ppb | rsc.org |
| Xanthene-Functionalized | Hg²⁺ | Ring-opening of spirolactam | Not specified | rsc.org |
| Pyrene-Functionalized | DCNP (Nerve Agent Simulant) | Fluorescence Quenching | 16.9 nM | researchgate.net |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine (B132010) core has evolved significantly, moving towards more efficient, sustainable, and diverse methodologies. researchgate.net Traditional methods, often relying on the condensation of 2-aminopyridines with α-halocarbonyl compounds, are being supplemented or replaced by advanced strategies that offer greater control and broader substrate scope. acs.orgrsc.org
Recent innovations focus on several key areas:
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide in a single step, have become a preferred method for rapidly generating libraries of structurally diverse imidazo[1,2-a]pyridines. acs.orgbeilstein-journals.orgmdpi.com This approach is highly valued for its atom economy and efficiency in drug discovery. mdpi.com
Transition-Metal Catalysis: Copper and palladium-catalyzed reactions have enabled novel C-H functionalization and cyclization pathways. nih.govresearchgate.net These methods allow for the direct introduction of substituents onto the pyridine (B92270) or pre-formed imidazo[1,2-a]pyridine core, often under mild conditions. nih.gov For instance, copper-catalyzed oxidative cyclization can be used to produce formyl-substituted imidazo[1,2-a]pyridines, preserving a reactive handle for further derivatization. nih.gov
Photocatalysis and Green Chemistry: Visible-light-induced reactions are emerging as a powerful, environmentally friendly tool for C-H functionalization, allowing for the introduction of alkyl, amino, and sulfonyl groups at room temperature. mdpi.com Researchers have also developed metal-free, aqueous synthetic routes that can produce the scaffold in minutes with high yield, representing a significant improvement in green chemistry metrics over traditional solvent- and metal-intensive processes. rsc.org
These advanced methodologies facilitate the synthesis of complex derivatives and precursors, which can be subsequently converted to target molecules like Imidazo[1,2-a]pyridin-2-ylmethanamine.
| Methodology | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid or Lewis Acid Catalysis | High diversity, atom economy, one-pot synthesis. | beilstein-journals.orgmdpi.com |
| Transition-Metal Catalysis | 2-Aminopyridines, Alkynes/Vinyl Azides | Cu(I), Pd(II) | High regioselectivity, C-H functionalization, mild conditions. | nih.gov |
| Metal-Free Synthesis | N-propargylpyridiniums | NaOH, Water, Ambient Temperature | Extremely fast, high yield, environmentally benign, no metal catalyst. | rsc.org |
| Photocatalysis | Imidazo[1,2-a]pyridines, N-Aryl Glycines | Visible Light, Photocatalyst (e.g., CsPbBr₃) | Mild conditions, high functional group tolerance, green approach. | mdpi.com |
| Iodine-Catalyzed MCR | 2-Aminopyridine, Acetophenone, Dimedone | Molecular Iodine, Ultrasonication, Water | Environmentally benign catalyst, high yield, short reaction time. | acs.org |
Exploration of New Biological Targets and Pathways
While the imidazo[1,2-a]pyridine scaffold is famously associated with GABA-A receptor modulators (e.g., Zolpidem), the focus of current research has broadened dramatically to encompass a diverse range of new biological targets and therapeutic pathways. researchgate.netbenthamscience.com This expansion is unlocking the potential of this scaffold in critical areas like oncology, infectious diseases, and inflammation.
Emerging targets and pathways include:
Oncology: Derivatives are being developed as potent inhibitors of key signaling pathways implicated in cancer progression. This includes targeting receptor tyrosine kinases like PDGFR and EGFR, as well as intracellular kinases such as PI3K, mTOR, and cyclin-dependent kinases (CDKs). nih.govresearchgate.netnih.govacs.org The PI3K/Akt/mTOR pathway, in particular, has been a major focus, with several imidazo[1,2-a]pyridine-based compounds showing promising dual inhibitory activity. acs.org
Infectious Diseases: The scaffold is a critical component in the development of new anti-infective agents. A notable example is Telacebec (Q203), an imidazo[1,2-a]pyridine amide in clinical trials for tuberculosis, which targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis (Mtb), disrupting cellular energy production. rsc.org Other derivatives have been identified as potent inhibitors of Mtb ATP synthase, another crucial enzyme for mycobacterial survival. rsc.orgnih.gov The scaffold has also been investigated for activity against visceral leishmaniasis and various viruses. researchgate.netrsc.org
Other Therapeutic Areas: Research has identified imidazo[1,2-a]pyridine derivatives as sodium channel modulators for pain, Mth1 inhibitors for inflammatory conditions, and proton pump inhibitors for gastrointestinal diseases. google.comgoogle.comgoogle.com
| Biological Target | Therapeutic Area | Mechanism/Significance | Reference |
|---|---|---|---|
| PI3K/mTOR | Oncology | Inhibits a central signaling pathway controlling cell growth and proliferation. | acs.org |
| QcrB (cytochrome bcc subunit) | Infectious Disease (Tuberculosis) | Blocks the electron transport chain, halting energy production in Mtb. | rsc.org |
| ATP Synthase | Infectious Disease (Tuberculosis) | Inhibits ATP production, essential for Mtb survival. | rsc.orgnih.gov |
| PDGFR (Platelet-Derived Growth Factor Receptor) | Oncology, Fibrosis | Inhibits tumor angiogenesis and myofibroblast formation. | nih.gov |
| CDKs (Cyclin-Dependent Kinases) | Oncology | Inhibits cell cycle progression in cancer cells. | beilstein-journals.orgresearchgate.net |
| Sodium Channels | Pain | Modulation of ion channel activity to reduce pain signals. | google.com |
Advancements in Computational Drug Discovery
Computational techniques are profoundly impacting the discovery and optimization of imidazo[1,2-a]pyridine-based drug candidates. These in silico methods accelerate research by enabling the rapid screening of vast virtual libraries and providing deep insights into molecular interactions, guiding more efficient and targeted synthetic efforts. nih.govnih.gov
Key computational approaches being applied include:
Virtual Screening and Molecular Docking: Researchers use molecular docking to screen large databases of compounds against the 3D structure of a biological target. acs.orgchemmethod.com This has been successfully used to identify novel imidazo[1,2-a]pyridine hits for visceral leishmaniasis by screening proprietary pharmaceutical libraries. rsc.org Docking studies also help elucidate the binding modes of synthesized compounds, explaining observed structure-activity relationships (SAR) and guiding the design of more potent analogues. chemmethod.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to quantitatively correlate the structural features of imidazo[1,2-a]pyridine derivatives with their biological activity. nih.gov For instance, a novel QSAR approach for anti-tubercular agents successfully predicted the inhibitory activity of compounds against ATP synthase by correlating it with specific amino acid interactions observed in docking studies. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time, assessing the stability of the binding pose predicted by docking. nih.govnih.gov This helps to confirm that the proposed interactions are stable and provides a more accurate picture of the binding event. nih.gov
| Computational Method | Biological Target | Objective | Key Finding | Reference |
|---|---|---|---|---|
| Virtual Screening | Leishmania donovani targets | To identify new anti-leishmanial hits from proprietary libraries. | Rapidly expanded the hit chemotype and improved antiparasitic activity. | rsc.org |
| Molecular Docking | Human LTA4H | Predict binding affinity of novel hybrids and identify key interactions. | Identified compounds with stronger binding affinity than the original ligand. | chemmethod.com |
| QSAR & Docking | Mtb ATP Synthase | Correlate docking interactions with biological activity to build a predictive model. | Developed a model that accurately predicted the inhibitory activity of new compounds. | nih.gov |
| Molecular Dynamics | Mtb Targets | To confirm the stability of ligand-protein interactions predicted by docking. | Confirmed stable interactions of derivatives within target active sites. | nih.gov |
| Homology Modeling | PDGFRβ Kinase | To build a 3D model of the target to guide medicinal chemistry efforts. | Enabled structure-based design of potent and selective PDGFR inhibitors. | nih.gov |
Application in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification that involves screening small, low-complexity molecules (fragments) and then growing or linking them to create more potent, drug-like leads. The imidazo[1,2-a]pyridine core is exceptionally well-suited for FBDD, acting as a large, "privileged" fragment. Its rigid bicyclic structure provides a well-defined 3D orientation for substituents, while its synthetic tractability allows for systematic exploration of chemical space around the core. informahealthcare.com
An innovative virtual screening collaboration to find treatments for visceral leishmaniasis exemplifies this approach. rsc.org The initial imidazo[1,2-a]pyridine hit served as the core fragment. Subsequent in silico and synthetic efforts focused on elaborating the structure at multiple positions (C2, C3, C6, C7, and C8), which rapidly established a structure-activity relationship and improved both antiparasitic activity and selectivity. rsc.org This demonstrates how the scaffold can serve as a robust starting point, with different vectors around the core available for modification to optimize interactions with a biological target and fine-tune pharmacological properties.
Patent Landscape and Commercialization Potential
The significant commercial success of drugs like Zolpidem (Ambien) and the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold have fueled sustained commercial interest and extensive patenting activity. researchgate.netresearchgate.net The landscape indicates a shift from first-generation CNS agents towards new applications in major disease areas.
Key indicators of commercial potential include:
Compounds in Clinical Development: The advancement of Telacebec (Q203) into Phase II clinical trials for multidrug-resistant tuberculosis is a major indicator of the scaffold's continuing relevance and commercial viability in addressing critical unmet medical needs. rsc.org
Active Patenting: A steady stream of patents are being filed for novel imidazo[1,2-a]pyridine derivatives, covering a wide range of therapeutic targets. This includes patents for compounds as sodium channel modulators, Mth1 inhibitors for inflammation, and next-generation proton pump inhibitors. google.comgoogle.comgoogle.com This active patent landscape reflects ongoing investment and the belief in the platform's potential to generate new intellectual property and commercial products.
Broad Therapeutic Scope: The proven and potential applications span from oncology and infectious diseases to inflammatory and gastrointestinal disorders, making it an attractive scaffold for pharmaceutical companies with diverse portfolios. nih.govnih.govgoogle.com The compound this compound itself is cited in patents related to sodium channel modulators and Mth1 inhibitors, highlighting its relevance in emerging therapeutic strategies. google.comgoogle.com
| Compound/Patent | Status/Assignee | Therapeutic Application | Reference |
|---|---|---|---|
| Zolpidem, Alpidem, Zolimidine | Marketed Drugs | Hypnotic, Anxiolytic, Antiulcer | nih.govbenthamscience.com |
| Telacebec (Q203) | Phase II Clinical Trial | Antituberculosis (MDR-TB) | rsc.org |
| Patent EP2809655B1 | Janssen Pharmaceutica NV | Sodium channel modulators for pain. | google.com |
| Patent WO2015187089A1 | Thomas Helledays Stiftelse För Medicinsk Forskning | Mth1 inhibitors for inflammatory and autoimmune conditions. | google.com |
| Patent CA3029745C | RaQualia Pharma Inc. | Proton pump inhibitors for gastric acid-related diseases. | google.com |
| Patent WO 2008/124323 A1 | Amgen Inc. | Receptor Tyrosine Kinase (PDGFR) Inhibitors for oncology. | nih.gov |
Q & A
Q. What are the most efficient synthetic routes for Imidazo[1,2-a]pyridin-2-ylmethanamine derivatives?
Current methodologies include multicomponent reactions, oxidative coupling, and iodine-catalyzed cyclization. For example, iodine catalysis enables the synthesis of imidazo[1,2-a]pyridine derivatives under mild conditions with high yields, as demonstrated by the synthesis of compounds 10a–10l (Table 2) . Condensation reactions using 2-aminopyridine as a starting material are also widely employed due to their simplicity and scalability .
Q. How can spectroscopic techniques characterize this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For instance, compounds 12a–e and 25a–d were confirmed via distinct proton and carbon signals in their NMR spectra, with full data available in supplementary materials . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular structures, as seen in the Hirshfeld analysis of a carbonitrile derivative .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
Cytotoxicity assays across cell lines (e.g., Hep-2, HepG2, MCF-7) are standard. For example, compound 10a showed moderate cytotoxicity (IC₅₀ = 16–21 µM) but high selectivity in Vero cells (IC₅₀ = 76 µM), suggesting a need for careful interpretation of therapeutic indices . Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) tests against pathogens like Staphylococcus aureus and Candida albicans .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis and activity of these derivatives?
Density functional theory (DFT) studies predict electronic properties and reaction pathways. For example, DFT analysis of bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] revealed charge distribution patterns that guide functional group modifications for enhanced bioactivity . These insights can prioritize experimental synthesis of high-potential candidates .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
Discrepancies, such as compound 10a ’s low cytotoxicity in cancer cells but high toxicity in Vero cells, require mechanistic studies. RNA sequencing or proteomics can identify off-target effects. Additionally, factorial design experiments (e.g., varying concentration, exposure time) isolate variables influencing selectivity .
Q. What strategies improve structure-activity relationship (SAR) studies for antimicrobial activity?
Systematic substitution at positions 2 and 3 of the imidazo[1,2-a]pyridine core is key. For example, introducing a secondary amine moiety (as in compounds 2 and 5 ) significantly enhanced antifungal activity against Aspergillus niger . Conjugation with chalcones or pyridinyl groups further modulates lipophilicity and target binding .
Q. How can solid-phase synthesis accelerate the development of this compound-based libraries?
Solid-phase methods enable combinatorial chemistry. A reported approach involves immobilizing 2-aminonicotinate on polymer resin, followed by halogenation and coupling with α-haloketones to yield imidazo[1,2-a]pyridine-8-carboxamides. This method reduces purification steps and scales efficiently for high-throughput screening .
Q. What role do crystal structure analyses play in drug design?
X-ray crystallography identifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for target binding. For example, a carbonitrile derivative’s crystal structure revealed interactions with kinase active sites, guiding the design of analogs with improved potency .
Methodological Considerations
- Data Interpretation : Cross-validate cytotoxicity data with orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to distinguish true activity from assay artifacts .
- Scalability : Optimize reactions using continuous flow reactors for industrial-scale synthesis, ensuring reproducibility and minimizing by-products .
- Safety : Adhere to waste disposal protocols for halogenated intermediates (e.g., iodine catalysts) to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
